molecular formula C23H16N4O5 B2485294 3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879474-95-0

3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2485294
CAS RN: 879474-95-0
M. Wt: 428.404
InChI Key: XJUNYWQPYXCXHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimido[4,5-b]quinoline derivatives often involves multi-component reactions, allowing for the efficient assembly of these complex structures. For example, a three-component one-pot synthesis method has been developed for the creation of new pyrimido[4,5-b]quinoline-4,6-diones and -2,4,6-triones, showcasing the versatility of synthetic approaches in producing such compounds (Hovsepyan et al., 2018).

Molecular Structure Analysis

Studies on similarly substituted benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones have provided insights into the supramolecular structures of these compounds. The analysis reveals weak intermolecular interactions that contribute to the overall stability and organization of these molecules in solid state, highlighting the role of hydrogen bonding and pi-pi stacking interactions in determining molecular conformation (Díaz et al., 2010).

Chemical Reactions and Properties

The pyrimido[4,5-b]quinoline derivatives exhibit a range of reactivities, including the ability to undergo oxidation reactions. For instance, the oxidation of amines to carbonyl compounds using pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) showcases the utility of these compounds as oxidizing agents in synthetic chemistry, offering more than 100% yields based on the 5-deazaflavin used (Yoneda et al., 1979).

Scientific Research Applications

Oxidative Properties and Applications

Pyrimido[4,5-b]quinolines, similar to the compound , have been demonstrated to possess remarkable oxidative capabilities. For instance, 5-deazaflavins have been utilized for the oxidation of amines to carbonyl compounds under aqueous conditions, showcasing their potential as oxidative agents in organic synthesis. This process is characterized by high efficiency, with the ability to recycle the oxidizing agent, thus yielding carbonyl compounds in quantities exceeding 100% based on the 5-deazaflavin used (Yoneda et al., 1979).

Synthesis and Structural Studies

The synthesis of derivatives related to pyrimido[4,5-b]quinolines has been explored, leading to compounds with varied substituents. For example, the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives has been achieved through condensation reactions, contributing to the diversity of this compound family and expanding their potential applications (Damavandi & Sandaroos, 2012).

Geometrical and Electronic Properties

Investigations into the geometric and electronic configurations of pyrimido[4,5-b]quinoline derivatives have revealed significant insights. For instance, the study of flavoenzyme models has shown that hydrogen bonding to the pyrimidine ring can lead to substantial changes in bond lengths within the molecule, potentially affecting its reactivity and interaction with other molecules (Kawai, Kunitomo, & Ohno, 1996).

Corrosion Inhibition

Among the applications of pyrimido[4,5-b]quinoline derivatives is their use as corrosion inhibitors. Certain derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments. This is attributed to their ability to form adsorbed films on the steel surface, illustrating the practical applicability of these compounds in industrial settings (Verma et al., 2016).

properties

IUPAC Name

3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5/c1-25-18-7-3-2-6-17(18)20(28)19-22(25)24-21(14-8-10-15(11-9-14)27(30)31)26(23(19)29)13-16-5-4-12-32-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUNYWQPYXCXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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